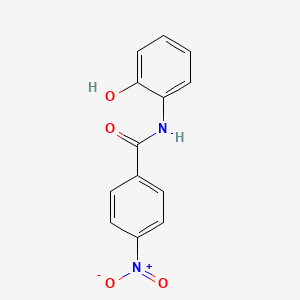

N-(2-hydroxyphenyl)-4-nitrobenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives constitute a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. In contemporary chemical and medicinal research, these structures are highly valued as scaffolds for the development of new therapeutic agents. nanobioletters.com Their prevalence is notable, with approximately 25% of top-selling pharmaceuticals containing an amide moiety. nanobioletters.com The versatility of the benzamide structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities.

Researchers have successfully synthesized benzamide derivatives with a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and cardiovascular properties. nanobioletters.comresearchgate.net In the realm of oncology, for instance, certain benzamide derivatives are being investigated as potent tubulin inhibitors that target the colchicine (B1669291) binding site, a promising strategy for cancer therapeutics. acs.orgnih.gov Others have been developed as PARP-1 inhibitors, which play a crucial role in DNA damage repair, a key target in cancer therapy. nih.gov Furthermore, their applications extend to the central nervous system, with some derivatives acting as selective 5-HT(4) receptor agonists. sigmaaldrich.com The inherent chemical stability and the capacity for hydrogen bonding of the amide group contribute to the favorable interaction of these molecules with biological targets. acs.org

Significance of N-(2-hydroxyphenyl)-4-nitrobenzamide within Amide Chemistry and Biological Sciences

This compound is a specific derivative that combines the structural features of a benzamide with a hydroxyl group and a nitro group positioned on separate phenyl rings. The presence of the nitro group (NO2) is particularly significant as it is a well-known pharmacophore in medicinal chemistry, contributing to a wide array of biological activities. researchgate.netnih.gov Nitro-containing compounds have demonstrated antineoplastic, antibiotic, antihypertensive, and antiparasitic properties. nih.gov The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. mdpi.com

The hydroxyl group on the phenyl ring also plays a crucial role in the molecule's potential biological activity, often participating in hydrogen bonding with enzymes or receptors. The specific placement of these functional groups in this compound creates a unique chemical entity with the potential for distinct biological effects. Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. nih.govresearchgate.net For example, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives were synthesized and showed a broad spectrum of activity against various microorganisms. nih.govresearchgate.net

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related compounds is primarily focused on a few key areas:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce this compound and its analogs. This involves exploring different reagents, catalysts, and reaction conditions to optimize yield and purity. ijpbs.comgoogle.com Following synthesis, comprehensive characterization using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry is essential to confirm the molecular structure. ijpbs.comnih.gov

Biological Evaluation: A significant portion of the research is dedicated to investigating the biological activities of this compound. This includes in vitro screening against a panel of microorganisms to determine its potential as an antimicrobial agent. nih.govresearchgate.net Studies often aim to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how the chemical structure of this compound relates to its biological activity. This involves synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological effects. The insights gained from SAR studies are crucial for the rational design of more potent and selective analogs. acs.orgnih.gov

Computational and Mechanistic Studies: Molecular docking and other computational methods are employed to predict and understand the binding interactions of this compound with its potential biological targets at the molecular level. nih.govresearchgate.net These in silico studies help to elucidate the mechanism of action and guide the design of new derivatives with improved properties. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-12-4-2-1-3-11(12)14-13(17)9-5-7-10(8-6-9)15(18)19/h1-8,16H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBRJALGZPKRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389039 | |

| Record name | N-(2-hydroxyphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3743-17-7 | |

| Record name | NSC204725 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyphenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-HYDROXY-4-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N 2 Hydroxyphenyl 4 Nitrobenzamide

Established Synthetic Routes to N-(2-hydroxyphenyl)-4-nitrobenzamide

The creation of the amide linkage in this compound is central to its synthesis. This can be achieved through several established chemical pathways, ranging from conventional acylation reactions to more sophisticated catalytic methods.

Conventional Amide Bond Formation Approaches

The most common and direct method for synthesizing this compound involves the acylation of 2-aminophenol (B121084) with a derivative of 4-nitrobenzoic acid. A representative and analogous procedure is the synthesis of the isomeric compound, N-(4-hydroxyphenyl)-4-nitrobenzamide. researchgate.net In this type of reaction, 4-aminophenol (B1666318) is reacted with 4-nitrobenzoyl chloride in a suitable solvent like dry dichloromethane. researchgate.net The reaction is typically conducted in the presence of a base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct formed during the reaction. researchgate.net The mixture is often stirred at a reduced temperature (0-5 °C) initially, before proceeding at room temperature. researchgate.net This fundamental approach, known as the Schotten-Baumann reaction, is widely applicable for forming amide bonds between an amine and an acyl chloride. indexcopernicus.com

Another conventional approach involves the direct condensation of 4-nitrobenzoic acid with 2-aminophenol, often facilitated by a coupling agent. nih.gov While effective, these traditional methods can suffer from drawbacks such as poor atom economy and the generation of stoichiometric waste from the coupling agents. nih.govnih.gov

Table 1: Conventional Synthesis of Hydroxyphenyl Nitrobenzamide Analogues

| Reactant 1 | Reactant 2 | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Aminophenol | 4-Nitrobenzoyl Chloride | Triethylamine, Dichloromethane, 0-5 °C | N-(4-hydroxyphenyl)-4-nitrobenzamide | researchgate.net |

| 3-Hydroxyaniline | Benzoyl Chloride | Aqueous medium | N-(3-hydroxyphenyl)benzamide | indexcopernicus.com |

Chemoselective Synthesis of N-(2-hydroxyphenyl)benzamides

A critical challenge in the synthesis of this compound is the presence of two nucleophilic groups in the 2-aminophenol starting material: the amino group (-NH₂) and the hydroxyl group (-OH). For the desired product to form, the acylation must occur selectively at the more nucleophilic amino group. This chemoselectivity is generally achieved under standard acylation conditions because the amine is a stronger nucleophile than the phenol. The use of a base like triethylamine preferentially facilitates the N-acylation over O-acylation. researchgate.net In some cases, protecting the hydroxyl group is a strategy to ensure exclusive N-acylation, although this adds extra steps to the synthesis. However, direct acylation is often successful due to the inherent difference in nucleophilicity between the amine and the hydroxyl function.

Catalyst-Mediated Synthesis of this compound and Analogues

To improve efficiency and overcome the limitations of conventional methods, catalyst-mediated approaches have been developed. For the synthesis of an analogous compound, N-(2,4-dinitrophenyl)-4-nitrobenzamide, solid acid catalysts have been employed. patsnap.com In this process, 2,4-dinitroaniline (B165453) is reacted with 4-nitrobenzoyl chloride in an organic solvent using a solid acid catalyst like acidic clay (Montmorillonite K-10), an ion exchange resin, or a beta zeolite. patsnap.com This method offers the advantage that the catalyst is not soluble in the solvent, allowing for easier removal and potential recycling, which addresses disposal problems and reduces operating costs associated with soluble catalysts like ferric chloride. patsnap.com

In a different approach, the synthesis of N-(4-hydroxyphenyl)acetamide, another related compound, was achieved through the reductive carbonylation of nitrobenzene (B124822) using a Palladium-based catalyst, [PdCl₂(dppb)], in dilute acetic acid. mdpi.com While this specific reaction leads to an acetamide (B32628), the principle of using transition metal catalysts for one-pot syntheses from nitroarenes demonstrates an advanced catalytic strategy that could be adapted for benzamide (B126) synthesis. mdpi.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jddhs.commdpi.com These principles are increasingly being applied to amide bond formation. rsc.orgrsc.org

Solvent-free synthesis is a key green strategy. mdpi.com For example, a solvent-free procedure for amide bond formation has been described using various methoxysilanes as coupling agents, reacting carboxylic acids and amines directly to form amides in good to excellent yields without the need for an organic solvent. nih.gov Another green technique involves the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, often in solvent-free conditions. jddhs.comijpsjournal.com

Biocatalysis, the use of enzymes to catalyze reactions, represents a highly sustainable approach. rsc.org Enzymes like lipase (B570770) can be used for amide synthesis under mild, aqueous conditions, avoiding harsh reagents and high temperatures. rsc.orgijpsjournal.com Recently, ancestral ATP-dependent amide bond synthetases (ABS) have been engineered to be robust and promiscuous, capable of coupling a wide range of "safechem" amines and acids, which have been evaluated for low human toxicity and environmental impact. rsc.org Employing such biocatalytic methods for the synthesis of this compound could offer a significantly more sustainable route. nih.gov

Strategic Preparation of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships for various applications. A common strategy involves starting with a core intermediate and reacting it with a variety of building blocks.

For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. nih.gov The process started with the preparation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, which was then converted to its acyl chloride using thionyl chloride. nih.gov This reactive intermediate was subsequently refluxed with a diverse panel of aromatic, aliphatic, and heterocyclic amines to generate the final target compounds. nih.gov

Another derivatization strategy involves modifying the parent molecule after its initial synthesis. For example, N-(3-hydroxyphenyl) benzamide was used as a parent molecule to prepare various 3-O-derivatives via O-alkylation, by reacting it with different alkyl halides. indexcopernicus.com A similar strategy could be applied to this compound to generate a library of ether derivatives.

Furthermore, new Schiff base compounds have been synthesized from 4-nitrobenzamide (B147303) by reacting it with different aldehydes, demonstrating a straightforward method to create derivatives with a C=N linkage. ijpbs.com The synthesis of N-phenylbenzamide analogues has also been achieved by first reacting various 4-nitroanilines with 4-nitrobenzoyl chlorides to produce nitro-substituted intermediates, which are then reduced to form diamines for further reaction. nih.gov

Table 2: Examples of Synthetic Strategies for Derivatives

| Starting Material | Reagent(s) | Type of Derivative | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | Various amines | N-substituted benzamides | nih.gov |

| 4-nitrobenzamide | Aryl aldehydes | Schiff bases | ijpbs.com |

| 4-nitroanilines | 4-nitrobenzoyl chloride | N-(4-nitrophenyl)benzamide intermediates | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and reducing byproducts. nih.gov Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reagent ratios.

In catalyst-mediated reactions, the nature of the catalyst is paramount. For the synthesis of polyhydroquinoline derivatives, the use of a nano-sized composite catalyst was shown to enhance the contact between raw materials and the catalytic surface, leading to high yields (95%) and short reaction times. researchgate.net Similarly, the use of a magnetic nanocatalyst (Fe₃O₄@SiO₂-(PP)(HSO₄)₂) has been shown to afford desired products in high yields, both in a solvent (DMF) and under solvent-free conditions. researchgate.net Such recyclable magnetic catalysts are particularly advantageous for process optimization. nih.gov

Modern approaches to optimization utilize data-driven algorithms. Bayesian optimization (BO), guided by machine learning models like graph neural networks (GNN), has been shown to be highly efficient in determining optimal reaction conditions, outperforming human experts in identifying high-yield conditions more rapidly. nih.gov Applying such computational tools to the synthesis of this compound could significantly accelerate the discovery of the most efficient synthetic protocol.

Advanced Spectroscopic and Structural Characterization of N 2 Hydroxyphenyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the N-(2-hydroxyphenyl)-4-nitrobenzamide molecule can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons on the 4-nitrophenyl ring are expected to appear in the downfield region due to the strong electron-withdrawing effect of the nitro group. These protons typically form a characteristic AA'BB' system. For instance, in the related compound 4-nitrobenzamide (B147303), the aromatic protons are observed as multiplets around δ 8.21-8.49 ppm. rsc.org Similarly, for N-(2,2-diphenylethyl)-4-nitrobenzamide, the protons on the 4-nitrobenzoyl moiety appear as multiplets between δ 7.89 and 8.32 ppm. mdpi.com

The protons of the 2-hydroxyphenyl ring would appear in a slightly more upfield region compared to the nitrophenyl protons. Their chemical shifts and splitting patterns would be consistent with a substituted benzene (B151609) ring. The amide proton (N-H) and the hydroxyl proton (O-H) are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. In a related N-(2-hydroxyphenyl) derivative, the OH proton signal was observed at δ 9.55 ppm. esisresearch.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is estimated based on values for analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | 8.5 - 9.5 | Broad Singlet |

| Phenolic O-H | 9.0 - 10.0 | Broad Singlet |

| Protons on 4-nitrophenyl ring | 7.9 - 8.4 | Multiplet (AA'BB') |

| Protons on 2-hydroxyphenyl ring | 6.8 - 7.5 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to be one of the most downfield signals, typically appearing in the range of δ 165-170 ppm. For example, the carbonyl carbon in 4-nitrobenzamide appears at δ 167.47 ppm. rsc.org The carbon atom attached to the nitro group (C-NO₂) is also significantly deshielded, with a chemical shift often around δ 150 ppm. rsc.org

The other aromatic carbons will resonate in the typical region of δ 110-160 ppm. The carbons of the 2-hydroxyphenyl ring will be influenced by the hydroxyl and amide substituents, while the carbons of the 4-nitrophenyl ring will be affected by the nitro and amide groups. Quaternary carbons, those without any attached protons, generally show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is estimated based on values for analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| C-OH (hydroxyphenyl ring) | 145 - 155 |

| C-NO₂ (nitrophenyl ring) | 148 - 152 |

| C-NH (hydroxyphenyl ring) | 125 - 135 |

| Aromatic Carbons (CH) | 115 - 140 |

| Quaternary Aromatic Carbons | 120 - 145 |

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. The spectrum shows the standard 1D ¹H NMR spectrum on both axes, with cross-peaks appearing between the signals of coupled protons. For this compound, COSY would be crucial to confirm the connectivity of the protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk The resulting 2D spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. Each cross-peak indicates a direct C-H bond. core.ac.uk This experiment would definitively link the proton assignments to their corresponding carbon atoms in the this compound structure, distinguishing between the carbons of the two different aromatic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes, such as stretching and bending. muthayammal.in

The IR and Raman spectra of this compound would be characterized by several key absorption bands corresponding to its functional groups.

N-H and O-H Stretching: The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. muthayammal.in The O-H stretching of the phenolic group would also appear in this region, likely as a broad band due to hydrogen bonding.

C=O Stretching: The amide carbonyl (C=O) stretching vibration is a very strong and characteristic band in the IR spectrum, typically found between 1630 and 1680 cm⁻¹. In similar benzamide (B126) structures, this peak is observed around 1653 cm⁻¹. researchgate.net

NO₂ Stretching: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (νas) typically around 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1300-1370 cm⁻¹. researchgate.net These are usually strong bands in both IR and Raman spectra.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibration of the amide linkage is typically found in the range of 1200-1350 cm⁻¹.

Table 3: Key Vibrational Modes for this compound and Their Expected Frequencies Note: Frequencies are based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3500 |

| O-H Stretch | Phenol | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1560 |

| Symmetric NO₂ Stretch | Nitro | 1300 - 1370 |

| C-N Stretch | Amide | 1200 - 1350 |

| C-O Stretch | Phenol | 1200 - 1260 |

The study of derivatives of this compound allows for a deeper understanding of how structural modifications influence vibrational frequencies. For example, the analysis of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide reveals the electronic effects of the fluorine substituent. researchgate.net

In this derivative, the asymmetric and symmetric NO₂ stretching modes were observed in the IR spectrum at 1548 cm⁻¹ and in the Raman spectrum at 1340 cm⁻¹, respectively. researchgate.net The C=O stretching mode was also identified. Comparing these values to the parent compound would reveal shifts due to the electron-withdrawing nature of the fluorine atom on the benzoyl ring. Such substitutions can alter the bond strengths and dipole moments of nearby functional groups, leading to predictable shifts in their vibrational frequencies. This comparative approach is crucial for correlating structural features with spectroscopic properties in a series of related compounds.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is a powerful technique for the precise determination of a compound's molecular weight and elemental composition. For this compound (C₁₃H₁₀N₂O₄), HRMS provides the exact mass of the molecular ion, which allows for unambiguous formula confirmation.

The calculated monoisotopic mass of the neutral molecule is 258.0641 g/mol . In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ with an exact mass of 259.0719.

Tandem mass spectrometry (MS/MS) analysis reveals the compound's fragmentation pathways, offering insights into its structural connectivity. The fragmentation of benzanilides is well-characterized and typically involves the cleavage of the amide bond. For this compound, two primary fragmentation routes are expected. The most common pathway involves the heterolytic cleavage of the C-N amide bond, leading to the formation of the 4-nitrobenzoyl cation. Another significant fragmentation involves the loss of the nitro group. The study of related isomers, such as 2-nitro-N-(4-nitrophenyl)benzamide, shows a molecular ion peak at m/z 287 and a base peak at m/z 150, corresponding to the aroyl cation, which supports this fragmentation pattern. tubitak.gov.tr General fragmentation patterns for amides often involve alpha-cleavage, and for nitroaromatics, the loss of NO (30 Da) and NO₂ (46 Da) is common. libretexts.orgyoutube.com

Table 1: Predicted HRMS/ESI-MS Fragmentation Data for this compound

| Predicted Fragment Ion (m/z) | Formula of Fragment | Description of Neutral Loss |

| 259.0719 | [C₁₃H₁₁N₂O₄]⁺ | Protonated molecular ion [M+H]⁺ |

| 213.0613 | [C₁₃H₁₁N₁O₃]⁺ | Loss of NO₂ |

| 150.0135 | [C₇H₄NO₃]⁺ | 4-nitrobenzoyl cation (cleavage of amide bond) |

| 121.0288 | [C₇H₄NO₂]⁺ | Loss of CO from the 4-nitrobenzoyl cation |

| 109.0657 | [C₇H₉N₁O₁]⁺ | 2-aminophenol (B121084) fragment (cleavage of amide bond with H transfer) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. pdx.edu While the specific crystal structure for this compound is not detailed in the searched literature, extensive data exists for its isomers and closely related analogues, providing a strong basis for predicting its structural characteristics.

For instance, the crystal structure of the isomer N-(4-hydroxyphenyl)-4-nitrobenzamide reveals a monoclinic system with a P2₁/c space group. researchgate.net In this structure, the molecule adopts a nearly planar conformation, with a small dihedral angle of 2.31(7)° between its two benzene rings. researchgate.net The crystal packing is stabilized by a network of intermolecular N—H···O and O—H···O hydrogen bonds, which link adjacent molecules into sheets. researchgate.net

Table 2: Representative Crystallographic Data for the Isomer N-(4-hydroxyphenyl)-4-nitrobenzamide

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₀N₂O₄ | researchgate.net |

| Formula Weight | 258.23 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.5187 (5) | researchgate.net |

| b (Å) | 12.5695 (9) | researchgate.net |

| c (Å) | 11.7932 (8) | researchgate.net |

| β (°) | 90.033 (2) | researchgate.net |

| Volume (ų) | 1114.53 (13) | researchgate.net |

| Z | 4 | researchgate.net |

| Hydrogen Bonding | Intermolecular N—H···O and O—H···O | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the nitro-substituted benzene ring, the hydroxy-substituted benzene ring, and the amide carbonyl group. vscht.cz

The electronic spectrum is primarily determined by π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions. vscht.cz The highly conjugated system, which includes two aromatic rings linked by an amide bridge, is expected to result in strong π→π* transitions. The presence of the nitro group (a powerful chromophore) and the hydroxyl group (an auxochrome) significantly influences the absorption maxima (λmax). vscht.cz

Based on related benzamide and nitro-aromatic compounds, two main absorption regions are anticipated. researchgate.netresearchgate.net A high-intensity band at shorter wavelengths (around 260-280 nm) can be assigned to the π→π* transition associated with the benzoyl moiety. researchgate.net A second, distinct band at a longer wavelength (typically above 300 nm) is expected, corresponding to the π→π* transition of the 4-nitrobenzene system. researchgate.netresearchgate.net The n→π* transition of the carbonyl group is also present but is often weaker and may be obscured by the more intense π→π* bands. researchgate.net The hydroxyl group, acting as an auxochrome, can cause a bathochromic (red) shift of the absorption bands to longer wavelengths.

Table 3: Predicted Electronic Transitions for this compound

| Type of Transition | Associated Chromophore/System | Expected λmax Region (nm) | Reference |

| π→π | Benzoyl system (C₆H₅-CO) | ~260 - 280 | researchgate.net |

| π→π | Nitroaromatic system (NO₂-C₆H₄) | ~300 - 320 | researchgate.netresearchgate.net |

| n→π* | Carbonyl group (C=O) | ~270 - 330 (often weak/overlapped) | vscht.czresearchgate.net |

Computational and Theoretical Investigations of N 2 Hydroxyphenyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in optimizing the molecular geometry of N-(2-hydroxyphenyl)-4-nitrobenzamide, determining its electronic properties, and predicting its spectroscopic behavior. These calculations help to elucidate the relationship between the molecule's structure and its chemical reactivity. For similar benzamide (B126) derivatives, DFT methods, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, have been successfully used to reproduce structural parameters that are in good agreement with experimental data from X-ray crystallography.

HOMO-LUMO Analysis and Frontier Orbital Studies

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in defining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter.

A small HOMO-LUMO gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it indicates that the molecule can be easily excited. For related nitrobenzamide and sulfonamide compounds, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is typically distributed over the electron-withdrawing nitro-substituted ring, indicating that charge transfer occurs within the molecule upon electronic excitation. This charge transfer character is a key aspect of the molecule's electronic properties.

Table 1: Frontier Molecular Orbital Parameters (Illustrative for a related benzamide derivative)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 4.25 to 5.25 |

Note: The values presented are representative based on DFT studies of structurally similar aromatic amides and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are prone to electrophilic attack. In molecules like this compound, these regions are typically localized on the electronegative oxygen atoms of the nitro, carbonyl, and hydroxyl groups.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms, particularly the one attached to the amide nitrogen (N-H) and the hydroxyl group (O-H), typically show the highest positive potential.

The MEP surface analysis helps in understanding hydrogen bonding and other non-covalent interactions, which are critical for ligand-receptor binding.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds closely to experimental FT-IR and FT-Raman data. This correlation allows for the precise assignment of vibrational modes to specific functional groups within the molecule.

For the closely related compound 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations have been used to assign key vibrational bands. Similar assignments can be inferred for this compound.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Benzamide Derivative

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) (DFT) | Experimental Wavenumber (cm-1) (FT-IR/FT-Raman) |

|---|---|---|---|

| N-H Stretching | Amide (N-H) | ~3400 | ~3300 (Red-shifted due to H-bonding) |

| C=O Stretching | Amide Carbonyl (C=O) | ~1716 | ~1653 |

| NO2 Asymmetric Stretching | Nitro Group (NO2) | ~1564 | ~1548 |

| NO2 Symmetric Stretching | Nitro Group (NO2) | ~1345 | ~1340 |

| C-O Stretching | Phenolic Hydroxyl (C-O) | ~1236 | ~1249 |

Source: Data is based on studies of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and other related structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. These simulations are crucial for understanding the potential biological activity of compounds like this compound by modeling their interactions with enzyme active sites.

Prediction of Binding Modes and Affinities with Enzyme Active Sites

Docking algorithms explore various conformations of the ligand within the enzyme's active site and calculate a scoring function, often expressed as a binding energy (in kcal/mol), to estimate the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

Studies on various nitrobenzamide derivatives have demonstrated their potential to inhibit enzymes such as α-glucosidase, α-amylase, and inducible nitric oxide synthase (iNOS). For instance, in docking studies with α-glucosidase and α-amylase, nitrobenzamide compounds have shown binding energies ranging from -7.9 to -9.8 kcal/mol, suggesting strong inhibitory potential. The simulations reveal the specific binding pose of the ligand, showing how its functional groups are oriented to interact with key amino acid residues in the active site.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Electrostatic, Hydrophobic)

The stability of the ligand-enzyme complex is governed by a network of intermolecular interactions. Docking simulations provide detailed information on these interactions:

Hydrogen Bonding: This is a critical interaction for specificity and affinity. The hydroxyl (-OH), amide (N-H), and nitro (NO₂) groups of this compound are potent hydrogen bond donors and acceptors. Docking studies on similar compounds show hydrogen bonds forming between these groups and polar amino acid residues like Glutamic acid, Aspartic acid, and Histidine in the active site.

Electrostatic Interactions: These include charge-charge and pi-anion interactions. The electron-withdrawing nitro group can engage in favorable interactions with positively charged residues or metal cofactors within the active site.

By identifying these specific interactions, molecular docking provides a rational basis for the molecule's biological activity and guides further structural modifications to enhance its potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to investigate the conformational stability and dynamics of molecules over time. In the context of this compound and its analogues, MD simulations can provide critical insights into their behavior in a simulated biological environment, which is essential for understanding their potential as therapeutic agents.

MD simulations of benzamide derivatives often involve placing the molecule within a simulated environment, such as a water box, to mimic physiological conditions. The stability of the ligand-protein complex is a key parameter analyzed through these simulations. A common metric used to assess this stability is the Root Mean Square Deviation (RMSD) of the atomic positions of the ligand and the protein's binding site residues over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound within the target protein's active site, indicating a stable complex. For instance, in studies of similar nitrobenzamide derivatives, stable RMSD values for the ligand-protein complex during simulations have been interpreted as indicative of the compound's stability in the binding site of target proteins like α-glucosidase and α-amylase. nih.govresearchgate.netnih.gov

The conformational flexibility of this compound itself can also be explored using MD simulations. These simulations can reveal the preferred conformations of the molecule in solution and when bound to a target. Understanding the conformational landscape is important as the bioactive conformation of a ligand may differ from its lowest energy conformation in isolation.

A hypothetical representation of data that could be generated from an MD simulation study of this compound bound to a target protein is presented in the table below.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 4 |

| 10 | 1.25 | 1.50 | 3 |

| 20 | 1.30 | 1.55 | 4 |

| 30 | 1.28 | 1.60 | 3 |

| 40 | 1.32 | 1.58 | 4 |

| 50 | 1.31 | 1.62 | 3 |

Quantum Chemical Studies on Reactivity and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like this compound. These computational methods provide a detailed understanding of the molecule's structure, electron distribution, and reactivity, which are fundamental to its biological activity.

A key aspect of these studies is the calculation of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For nitroaromatic compounds, the presence of the electron-withdrawing nitro group significantly influences these frontier orbitals.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl group, would be expected to be regions of high negative potential, while the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential.

Quantum chemical calculations can also be used to determine various reactivity descriptors. These descriptors, such as electrophilicity index, chemical potential, and hardness, provide quantitative measures of the molecule's reactivity. For example, the electrophilicity index can be a useful descriptor in predicting the toxicity of nitrobenzene (B124822) derivatives. researchgate.net Studies on related compounds have shown that these theoretical calculations are in good agreement with experimental findings. researchgate.net

Below is a hypothetical table of quantum chemical properties calculated for this compound.

| Property | Calculated Value |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -2.45 |

| HOMO-LUMO Gap (eV) | 4.40 |

| Dipole Moment (Debye) | 5.20 |

| Electrophilicity Index (ω) | 2.98 |

Computational Tools for Predictive Design of this compound Analogues

The design of novel analogues of this compound with improved activity and properties can be significantly accelerated using a variety of computational tools. These tools enable the predictive design of new molecules and help prioritize which compounds to synthesize and test, thereby saving time and resources.

One of the primary techniques used is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, a predictive model can be built. These descriptors can be steric, electronic, or hydrophobic in nature. For nitrobenzene derivatives, descriptors such as the electrophilicity index and hydrophobicity (log P) have been shown to be useful in predicting their toxicity. researchgate.net A robust QSAR model can then be used to predict the activity of newly designed analogues of this compound before they are synthesized.

De novo design is another powerful computational approach for designing novel ligands. nih.govopenmedicinalchemistryjournal.com These methods build molecules "from scratch" within the binding site of a target protein. By considering the shape and chemical features of the active site, these algorithms can generate novel molecular structures that are predicted to have high binding affinity. This approach can lead to the discovery of entirely new chemical scaffolds for analogues of this compound.

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through ligand-based virtual screening, which searches for molecules similar to a known active compound, or structure-based virtual screening, which docks candidate molecules into the target's binding site and scores their potential interactions. Virtual screening can be a highly effective method for identifying new lead compounds for the development of this compound analogues.

The table below summarizes some of the computational tools and their applications in the predictive design of this compound analogues.

| Computational Tool | Application | Predicted Outcome |

| QSAR | Predict biological activity based on molecular descriptors. | Estimated activity of designed analogues. |

| De Novo Design | Generate novel molecular structures within a target's active site. | Novel chemical scaffolds with high predicted binding affinity. |

| Virtual Screening | Screen large compound libraries for potential binders. | Identification of new lead compounds for further development. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a target. | Prioritization of analogues based on predicted binding energy. |

Mechanistic Elucidation of Reaction Pathways Involving N 2 Hydroxyphenyl 4 Nitrobenzamide

Investigation of Formation Mechanisms for N-(2-hydroxyphenyl)-4-nitrobenzamide

The primary mechanism for the formation of this compound is the acylation of 2-aminophenol (B121084) with 4-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. The amino group (-NH₂) of 2-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

The reaction is typically conducted in a solvent such as dichloromethane, often in the presence of a base like triethylamine (B128534) or pyridine. researchgate.netresearchgate.netmdpi.com The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The stepwise mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminophenol amino group attacks the carbonyl carbon of 4-nitrobenzoyl chloride. This breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

Chloride Ion Elimination: The tetrahedral intermediate is unstable. The carbonyl group reforms by the return of the lone pair from the oxygen atom. This simultaneously expels the chloride ion (Cl⁻), which is a good leaving group.

Deprotonation: The added base (e.g., triethylamine) removes a proton from the positively charged nitrogen atom, yielding the neutral amide product, this compound, and triethylammonium (B8662869) chloride.

This synthesis method is efficient for producing the target compound from its precursors. mdpi.com

Quantum Chemical Insights into Cyclization and Rearrangement Reactions of Related Intermediates

While specific quantum chemical studies on this compound are not extensively documented, insights can be drawn from computational analyses of structurally related molecules, such as other N-(2-hydroxyphenyl)amides and N-(2-acylaryl)amides. researchgate.net These studies help predict reaction feasibility, transition states, and product stability for intramolecular reactions.

A key potential reaction for this class of compounds is intramolecular cyclization. For this compound, this would involve the nucleophilic attack of the ortho-hydroxyl group (-OH) on the amide carbonyl carbon. This process, if successful, would lead to the formation of a five-membered heterocyclic ring, specifically a benzoxazole (B165842) derivative.

Quantum chemical calculations on similar systems, like the cyclization of N-(substituted 2-hydroxyphenyl)carbamates, show that such reactions proceed through a cyclic tetrahedral intermediate. nih.gov The rate-limiting step in these mechanisms can be either the initial formation of this intermediate or the subsequent departure of the leaving group, depending on the specific substrate and conditions. nih.gov For N-(2-hydroxyphenyl)amides, the stability of the amide bond makes this cyclization less favorable under standard conditions compared to more reactive analogs like esters or carbamates. However, under acidic or basic catalysis (such as in the Camps cyclization of related compounds), the energy barrier for cyclization can be overcome. researchgate.net

Computational models can predict the relative energy barriers for competing pathways, such as cyclization versus amide bond hydrolysis, providing a theoretical basis for understanding the conditions required to promote or prevent these transformations. researchgate.net

Elucidation of Chemoselective Reaction Mechanisms

The synthesis of this compound from 2-aminophenol and 4-nitrobenzoyl chloride is a prime example of a chemoselective reaction. The 2-aminophenol molecule possesses two distinct nucleophilic sites: the aromatic amino group (-NH₂) and the phenolic hydroxyl group (-OH). The reaction proceeds with high selectivity at the amino group.

The mechanism underlying this selectivity is based on the difference in nucleophilicity between the nitrogen and oxygen atoms.

Nucleophilicity: The amino group is a significantly stronger nucleophile than the hydroxyl group. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.

Reaction Conditions: In typical Schotten-Baumann conditions, the reaction favors the more potent nucleophile, leading to the formation of the C-N (amide) bond over the C-O (ester) bond. mdpi.comresearchgate.net

The table below summarizes the factors governing the chemoselectivity of this acylation reaction.

| Factor | Amino Group (-NH₂) | Hydroxyl Group (-OH) | Outcome |

|---|---|---|---|

| Atom | Nitrogen | Oxygen | The higher availability of the lone pair on the less electronegative nitrogen atom makes the amino group a stronger nucleophile. |

| Electronegativity | Lower | Higher | |

| Product of Acylation | Amide (C-N bond) | Ester (C-O bond) | The reaction kinetically favors the formation of the amide bond due to the superior nucleophilicity of the amino group, resulting in the selective synthesis of This compound. researchgate.net |

| Selectivity | Favored Product | Disfavored Product |

This inherent chemoselectivity makes the synthesis straightforward, yielding the desired N-acylated product with high purity and avoiding the need for protecting the hydroxyl group.

Reaction Pathway Analysis of Nitro Group Transformations (e.g., Reduction)

The nitro group (-NO₂) on the benzamide (B126) ring is a versatile functional group that can undergo various transformations, with reduction being the most common and significant. The reduction of the aromatic nitro group in this compound to a primary amino group (-NH₂) yields N-(2-hydroxyphenyl)-4-aminobenzamide.

The nitroso and hydroxylamino species are intermediates that are typically not isolated, as their reduction occurs more rapidly than the initial reduction of the nitro group. nih.gov A variety of reagents and catalytic systems can accomplish this transformation, with the choice of method depending on factors like functional group tolerance and desired reaction conditions.

Common methods for the reduction of aromatic nitro groups are summarized in the table below.

| Method | Reagents/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Metal-Acid Reduction | Sn/HCl, Fe/HCl, or Zn/HCl | Aqueous acidic solution, heating may be required. | A classic, robust method. The reaction mixture requires a basic workup to neutralize the acid and deprotonate the resulting ammonium (B1175870) salt to the free amine. masterorganicchemistry.comyoutube.com |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Pressurized H₂ atmosphere, room temperature, in a solvent like ethanol (B145695) or ethyl acetate. | A clean and high-yielding method that often produces the amine directly without the need for a harsh workup. masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine (N₂H₄) with Pd/C or formic acid with an iron catalyst. | Often performed at mild temperatures. | Avoids the need for handling pressurized hydrogen gas. mdpi.com |

| Metal-Mediated Reduction | Samarium (Sm) metal with a catalyst. | Mild conditions, offers good chemoselectivity. | Can be selective for the nitro group in the presence of other reducible functional groups. organic-chemistry.org |

The successful reduction of the nitro group provides a route to synthesizing related compounds with different electronic and structural properties, which is valuable for developing new materials or pharmacologically active molecules. nih.gov

Biological Activity and Mechanistic Insights in Vitro & Cellular Studies

Enzyme Inhibition Profiling of N-(2-hydroxyphenyl)-4-nitrobenzamide and its Derivatives

The compound this compound and its structural analogs have been the subject of various studies to determine their potential as enzyme inhibitors. This section details the in vitro and cellular research findings regarding their effects on several key enzymes.

Cholinesterase (AChE, BChE) Inhibitory Activity and Enzyme Kinetics

Derivatives of this compound, specifically halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), have demonstrated inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov In vitro studies using Ellman's spectrophotometric method revealed that these benzamides moderately inhibit AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. researchgate.netnih.gov Their inhibitory activity against BChE was generally lower, with IC₅₀ values between 53.5 and 228.4 µM. researchgate.netnih.gov

Interestingly, many of these derivatives showed greater efficacy against AChE compared to BChE. researchgate.netnih.gov The introduction of phosphorus-based esters to the salicylanilide (B1680751) structure significantly improved BChE inhibition. researchgate.netnih.gov For instance, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as a superior and the most selective BChE inhibitor, with an IC₅₀ value of 2.4 µM. researchgate.netnih.gov Mechanistic studies indicated that this particular derivative acts as a pseudo-irreversible inhibitor and exhibits a mixed inhibition pattern for both cholinesterases. researchgate.netnih.gov

Clinical trials have shown that cholinesterase inhibitors can have a dose-dependent effect on cognitive functions. nih.gov The therapeutic effect is often seen when there is between 40% and 70% inhibition of the cholinesterase enzyme. nih.gov

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

Carbonic Anhydrase (hCA I, hCA II) Inhibitory Activity

A series of benzenesulfonamides that incorporate pyrazole- and pyridazinecarboxamide moieties have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms, specifically hCA I and hCA II. nih.gov The inhibition constants (Ki) against the cytosolic isoform hCA II were found to be in the range of 3.3 to 866.7 nM. nih.gov Some of these compounds showed greater inhibitory activity against hCA II than the standard drug acetazolamide (B1664987) (AAZ), which has a Ki of 12.1 nM. nih.gov

The structure-activity relationship studies revealed that the presence of certain chemical groups is crucial for inhibitory activity. For instance, a 2-hydroxyphenyl substituent at a specific position on the pyrazole (B372694) ring was found to be important for hCA I inhibitory activity. nih.gov The susceptibility to inhibition generally followed the order: hCA II > bCA IV >> hCA I. nih.gov

Table 2: Carbonic Anhydrase Inhibitory Activity

Glycosidase Inhibition (α-Glucosidase, α-Amylase)

Derivatives of 1,2-benzothiazine-N-arylacetamides have been identified as potent inhibitors of α-glucosidase. mdpi.com These enzymes play a crucial role in carbohydrate digestion, and their inhibition can help manage blood glucose levels. mdpi.com Several derivatives demonstrated excellent inhibitory activity, with some showing better docking scores and binding interactions with key amino acid residues of the enzyme. mdpi.com

One particular synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628) (FA2), was found to be a potent inhibitor of both α-glucosidase and α-amylase, with inhibition percentages of 69.4% and 70.8%, respectively, at a concentration of 500 µM. dovepress.com Enzyme kinetics studies revealed that this compound acts as a non-competitive inhibitor for both enzymes. dovepress.com Other studies on galbanic acid and its amide derivatives have also reported excellent anti-α-glucosidase activity, with IC₅₀ values as low as 0.3 ± 0.3 μM. nih.gov

Table 3: Glycosidase Inhibitory Activity

Modulation of Kinases (e.g., VEGFR-2, PfGSK3/PfPK6, signal transduction pathways) and Phosphodiesterase Enzymes

Inhibition of Other Relevant Enzymes (e.g., Sirtuin 2, Lipoxygenase, Protein Tyrosine Phosphatase 1B, Soluble Epoxide Hydrolase)

The inhibition of soluble epoxide hydrolase (sEH) has been shown to enhance the anti-inflammatory effects of other drugs. nih.govresearchgate.net sEH is responsible for the degradation of anti-inflammatory epoxy fatty acids. mdpi.com By inhibiting sEH, the levels of these beneficial lipids can be increased. mdpi.com For instance, the co-administration of an sEH inhibitor with a 5-lipoxygenase activating protein (FLAP) inhibitor resulted in a beneficial anti-inflammatory effect. nih.govresearchgate.net

Antimicrobial and Antifungal Activity Assessment (In Vitro)

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown a broad spectrum of activity against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, as well as their drug-resistant isolates. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 500 µg/mL. nih.govresearchgate.net One benzamide (B126) derivative, in particular, demonstrated significant activity with MIC values of 1.95, 3.9, and 7.8 µg/mL against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively. nih.govresearchgate.net Other related benzamide derivatives have also shown good antimicrobial activity, with MIC values as low as 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com Furthermore, some derivatives have exhibited moderate antifungal activities against various phytopathogenic fungi. researchgate.net

Table 4: Antimicrobial and Antifungal Activity of this compound Derivatives

Evaluation Against Gram-Positive Bacterial Strains

Research into N-(2-hydroxy-4-substitutedphenyl)benzamide derivatives has demonstrated their activity against Gram-positive bacteria. In one study, various compounds from this series were tested against Staphylococcus aureus, with many showing activity at a Minimum Inhibitory Concentration (MIC) value of 25 µg/mL nih.gov. Another study on related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also reported activity against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL nih.gov. The susceptibility of Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae to benzamide derivatives has been a recurring observation in antimicrobial screenings nih.govnih.gov.

Table 1: Antibacterial Activity of Selected Benzamide Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-substitutedphenyl)benzamides | Staphylococcus aureus | 25 | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Staphylococcus aureus | 2500-5000 | nih.gov |

| Imipenem (Control) | Gram-positive isolates | 90.3% susceptibility | nih.gov |

| Gatifloxacin (Control) | Gram-positive isolates | 68.8% susceptibility | nih.gov |

| Moxifloxacin (Control) | Gram-positive isolates | 68.8% susceptibility | nih.gov |

Evaluation Against Gram-Negative Bacterial Strains

The efficacy of this compound and its analogs against Gram-negative bacteria has also been assessed. Certain derivatives, specifically compounds identified as II11, II12, and II13 in one study, were found to be active against Pseudomonas aeruginosa with a MIC value of 12.5 µg/mL nih.gov. However, other studies on related salicylanilide derivatives indicated no significant inhibition against Gram-negative bacteria nih.gov. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many potential antimicrobial agents, leading to varied and often lower susceptibility compared to Gram-positive bacteria biorxiv.orgnih.gov.

Table 2: Antibacterial Activity of Selected Benzamide Derivatives Against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-substitutedphenyl)benzamide Derivatives (II11, II12, II13) | Pseudomonas aeruginosa | 12.5 | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Pseudomonas aeruginosa | No significant inhibition | nih.gov |

| Imipenem (Control) | Pseudomonas aeruginosa | 72.7% susceptibility | nih.gov |

| Gatifloxacin (Control) | Pseudomonas aeruginosa | 70% susceptibility | nih.gov |

Antifungal Activity Against Candida albicans and Other Fungi

The antifungal potential of this class of compounds has been explored, particularly against the opportunistic pathogen Candida albicans. In a study of N-(2-hydroxy-4-substitutedphenyl)benzamides, one derivative (compound II10) was identified as being more active against C. albicans than other tested derivatives nih.gov. Further research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Saccharomyces cerevisiae, Fusarium oxysporum, and Sclerotinia sclerotiorum, with MIC values as low as 0.3125 g/L for S. cerevisiae researchgate.net. The structure-activity relationship appears to be influenced by substitutions on the phenyl ring, affecting the compound's ability to inhibit fungal growth dovepress.com.

Table 3: Antifungal Activity of Selected Benzamide Derivatives

| Compound/Derivative | Fungal Strain | MIC | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-substitutedphenyl)benzamide Derivative (II10) | Candida albicans | More active than other derivatives | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | 0.625 g/L | researchgate.net |

Investigation of Cellular Targets and Mechanisms of Action

Understanding how this compound exerts its biological effects requires delving into its interactions with cellular machinery. Research has pointed towards several potential mechanisms, from pathway modulation to direct covalent modification of key proteins.

Interaction with Cellular Signaling Pathways

While direct evidence for the interaction of this compound with specific cellular signaling pathways is not extensively documented, the modulation of such pathways is a known mechanism for antimicrobial and anticancer agents ajwilsonresearch.com. The structural motifs present in the compound, such as the nitrobenzamide moiety, are found in molecules that are known to interfere with signaling cascades. For instance, the modulation of protein-protein interactions within signaling pathways is a key strategy in modern drug discovery nih.govbiopharmconsortium.com. Further research is needed to delineate the specific signaling pathways that may be affected by this compound.

Covalent Modification of Cellular Proteins (e.g., β-Tubulin)

A significant area of investigation for benzamide derivatives is their ability to covalently modify cellular proteins. A compelling body of evidence suggests that certain benzamides can act as covalent modifiers of β-tubulin nih.govelsevierpure.comfigshare.com. Specifically, studies have shown that benzamide analogs can covalently bind to a cysteine residue, Cys239, located within the colchicine (B1669291) binding site of β-tubulin nih.govnih.gov. This modification is thought to occur via a nucleophilic aromatic substitution reaction acs.org. The covalent attachment to β-tubulin can disrupt microtubule dynamics, which is a critical process for cell division and integrity, leading to cytotoxic effects in cancer cells and potentially in microbial pathogens nih.govnih.gov. While these studies were not performed on this compound itself, the shared benzamide scaffold suggests a plausible and important mechanism of action that warrants further investigation for this specific compound.

Modulator Activity in Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is an emerging and attractive strategy for therapeutic intervention nih.govnih.gov. Small molecules that can either inhibit or stabilize PPIs can have profound effects on cellular processes nih.gov. The structure of this compound, with its distinct aromatic and amide components, has the potential to interfere with the interfaces of interacting proteins. Targeting bacterial PPIs is considered a promising approach for developing new antibiotics with novel modes of action nih.govrsc.org. Although there is no direct evidence to classify this compound as a PPI modulator, its chemical features are consistent with those of molecules known to engage in such interactions, suggesting a potential avenue for its mechanism of action.

Other Biological Activities (In Vitro Studies)

Preliminary in vitro research has been conducted to assess the potential of this compound in modulating oxidative stress and inflammation, key factors in the pathogenesis of numerous chronic diseases.

Antioxidant Activity Investigations

The capacity of a compound to neutralize harmful free radicals is a crucial aspect of its potential therapeutic value. The antioxidant activity of this compound has been evaluated using standard in vitro assays.

One of the primary methods used to determine antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. consensus.app This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change, which can be quantified spectrophotometrically. nih.gov While specific quantitative data for this compound is not extensively detailed in publicly available literature, the structural motifs, such as the phenolic hydroxyl group, suggest a theoretical potential for radical scavenging activity. The presence of a hydroxyl group on the phenyl ring is a common feature in many known antioxidant compounds.

Further studies employing various antioxidant assays are necessary to fully characterize the free-radical scavenging and reducing power of this compound.

Anti-inflammatory Mechanistic Studies

Chronic inflammation is a significant contributor to a wide range of diseases. The anti-inflammatory potential of this compound has been a subject of preliminary investigation, with a focus on its ability to inhibit key enzymes in the inflammatory cascade.

Lipoxygenases (LOX) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of these enzymes is a recognized strategy for developing anti-inflammatory agents. Some studies have explored the inhibitory effects of related benzamide derivatives on lipoxygenase activity. For instance, research on other salicylanilides (2-hydroxy-N-phenylbenzamides) has demonstrated their potential to inhibit protein denaturation, an indicator of anti-inflammatory action.

Structure Activity Relationship Sar Studies of N 2 Hydroxyphenyl 4 Nitrobenzamide Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of N-(2-hydroxyphenyl)-4-nitrobenzamide derivatives is profoundly influenced by the nature and position of substituents on both the hydroxyphenyl and benzoyl rings. Research has shown that even minor alterations can lead to significant changes in efficacy, highlighting the delicate interplay between the molecule's structure and its biological function.

Studies on related benzamide (B126) derivatives have demonstrated that the position of substituents can dramatically alter the antimicrobial and anti-inflammatory activities. For instance, in a series of nitro-substituted benzamide derivatives, the placement of nitro groups was critical for their inhibitory capacity on nitric oxide production. researchgate.net Specifically, compounds with multiple nitro groups, such as 4-nitro-N-(2,4-dinitrophenyl) benzamide and 4-nitro-N-(3,5-dinitrophenyl)benzamide, exhibited significantly higher inhibition, suggesting that the electronic properties and orientation of these groups are key determinants of activity. researchgate.net

In the context of antimicrobial activity, the position of a nitro group on the N-(2-hydroxyphenyl) moiety has been shown to be a crucial factor. A study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides revealed that compounds with a nitro group at the 4- or 5-position of the hydroxyphenyl ring were important for antibacterial activity. nih.govresearchgate.net This suggests that the electronic landscape of the hydroxyphenyl ring, as modulated by the nitro group's position, plays a vital role in the interaction with microbial targets.

Furthermore, the nature of the substituent itself is a key determinant of biological response. The introduction of halogen atoms, for example, has been shown to enhance the antimicrobial activity of related salicylanilide (B1680751) derivatives. nih.gov This enhancement is often attributed to increased lipophilicity and the ability to form halogen bonds, which can improve membrane permeability and target binding.

The following table summarizes the influence of substituent variations on the biological activity of related benzamide derivatives, providing insights into the potential SAR of this compound analogues.

| Compound Class | Substituent Variation | Observed Biological Activity | Reference |

|---|---|---|---|

| Nitro substituted benzamides | Increased number of nitro groups (e.g., dinitro vs. mono-nitro) | Significantly higher anti-inflammatory activity (inhibition of NO production) | researchgate.net |

| N-(2-hydroxy-nitro/aminophenyl)benzamides | Nitro group at 4- or 5-position of the hydroxyphenyl ring | Important for antibacterial activity | nih.govresearchgate.net |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Bromo substituent on the phenyl ring | Active against Gram-positive bacteria | nih.gov |

| 4-hydroxy-N-phenylbenzamide derivatives | Various substituents on the N-phenyl ring | Moderate to minimal antibacterial activity, dependent on the substituent | nanobioletters.com |

Role of the Nitro Group in Biological Potency and Target Interaction

The nitro group is a well-known pharmacophore that can significantly impact the biological profile of a molecule. ijpbs.com In the case of this compound, the nitro group at the para-position of the benzoyl ring is a key contributor to its biological potency and target interactions.

The position of the nitro group is critical. Studies on N-substituted derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles-4 have shown that nitrobenzyl substituted compounds exhibit good antibacterial activity. nih.gov In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of a nitro group on the N-phenyl ring, in conjunction with other substituents, was found to be favorable for antidiabetic activity. nih.gov This highlights that the interplay between the nitro group and other substituents is crucial for optimizing biological activity.

Furthermore, the antimicrobial activity of some nitroaromatic compounds is linked to the enzymatic reduction of the nitro group within the target organism, leading to the formation of toxic reactive nitrogen species. This mechanism of action is a hallmark of several nitro-containing drugs.

The following table outlines the observed effects of the nitro group on the biological activity of related compounds.

| Compound Series | Role of Nitro Group | Biological Outcome | Reference |

|---|---|---|---|

| Nitro substituted benzamides | Electron-withdrawing nature and specific orientation | Enhanced anti-inflammatory activity through efficient binding to iNOS | researchgate.net |

| N-nitrobenzyl substituted stilbazoles | Presence of nitrobenzyl group | Good antibacterial activity against Gram-positive bacteria | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | Presence of nitro group on the N-phenyl ring | Favorable for α-glucosidase and α-amylase inhibitory activity | nih.gov |

| 4-nitrobenzamide (B147303) derivatives | Core structural component | Leads for potent antimicrobial agents | ijpbs.com |

Impact of the Hydroxyl Group on this compound Activity and Intermolecular Interactions

The hydroxyl group positioned at the ortho-position of the N-phenyl ring is a defining feature of this compound, playing a pivotal role in its activity and intermolecular interactions. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of crucial interactions with biological targets.

A key feature of the 2-hydroxyl group is its ability to form an intramolecular hydrogen bond with the amide oxygen. This interaction can lock the molecule into a more planar and rigid conformation, which can be favorable for binding to a specific receptor site. nih.gov The formation of such intramolecular hydrogen bonds can also influence the molecule's lipophilicity and membrane permeability by masking polar groups. nih.gov

In addition to intramolecular interactions, the hydroxyl group is critical for forming intermolecular hydrogen bonds with amino acid residues in the active site of target enzymes. This has been observed in various enzyme-inhibitor complexes where a hydroxylated ligand is involved. The ability to form these specific hydrogen bonds can significantly contribute to the binding affinity and inhibitory potency of the compound.

Studies on related 2-hydroxy-benzamides have highlighted the importance of this hydroxyl group in their biological activity. For instance, the disruption of the intramolecular hydrogen bond in these compounds through steric effects can alter their conformation and, consequently, their biological properties. researchgate.net

The table below summarizes the key roles of the hydroxyl group in the activity of related compounds.

| Structural Feature | Interaction | Impact on Molecular Properties and Activity | Reference |

|---|---|---|---|